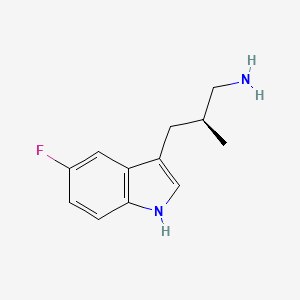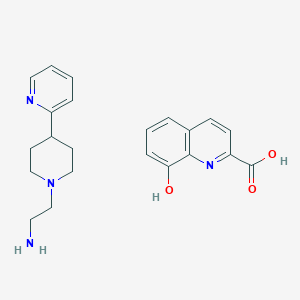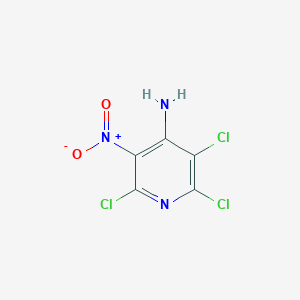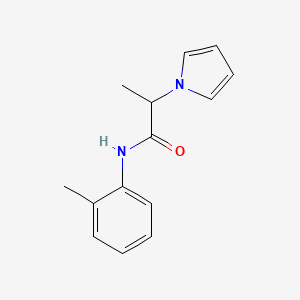![molecular formula C24H19ClN4O2 B12862265 1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a benzoimidazole moiety, a pyridine ring, and a spiro-fused isobenzofuran-piperidine system
Vorbereitungsmethoden
The synthesis of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the benzoimidazole moiety: This step typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a boronic acid derivative of pyridine and a halogenated benzoimidazole.
Spiro-fusion with isobenzofuran-piperidine: The final step involves the formation of the spiro-fused system, which can be achieved through a cyclization reaction under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the benzoimidazole moiety may interact with DNA or proteins, leading to the modulation of biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other similar compounds, such as:
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound also contains a benzoimidazole moiety and exhibits similar biological activities.
1-(piperidin-4-yl)-1H-benzo[d]imidazole: This compound shares the benzoimidazole and piperidine components, making it structurally similar.
6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl derivatives: These compounds have a similar benzoimidazole core and are used in various research applications.
The uniqueness of 1’-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro-fused structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H19ClN4O2 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
1'-[5-(6-chloro-1H-benzimidazol-2-yl)pyridin-2-yl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C24H19ClN4O2/c25-16-6-7-19-20(13-16)28-22(27-19)15-5-8-21(26-14-15)29-11-9-24(10-12-29)18-4-2-1-3-17(18)23(30)31-24/h1-8,13-14H,9-12H2,(H,27,28) |
InChI-Schlüssel |
CGNPFIKNBWEDMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C4=NC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
